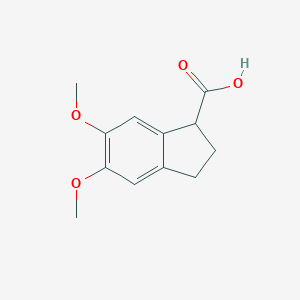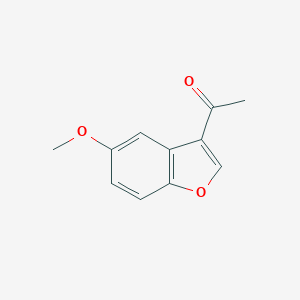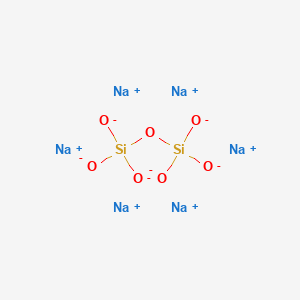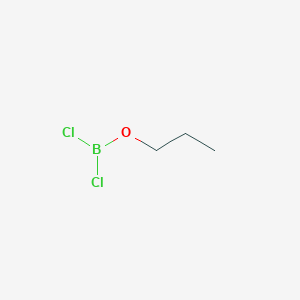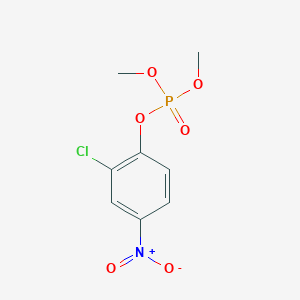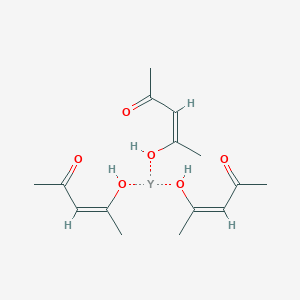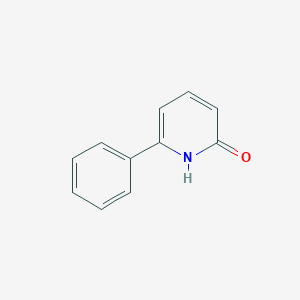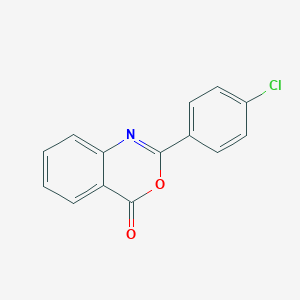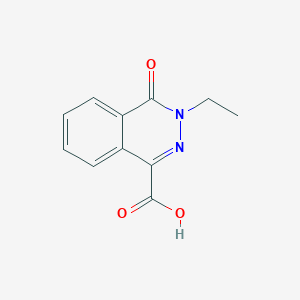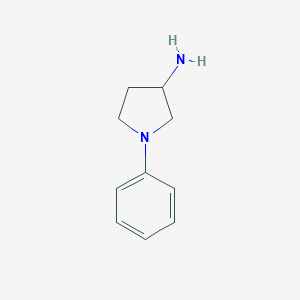![molecular formula C15H15NO5 B101659 Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate CAS No. 16880-35-6](/img/structure/B101659.png)
Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate, also known as EIOM, is a chemical compound that has been widely studied for its potential applications in scientific research. EIOM is a synthetic compound that can be produced through a variety of methods, and its unique chemical structure has led to its investigation as a potential tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate is not fully understood, but it is believed to interact with specific enzymes and proteins in the body, altering their activity and leading to changes in cellular signaling pathways. This can have a variety of downstream effects on cellular function and behavior, making Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate a valuable tool for investigating the underlying mechanisms of various biological processes.
Effets Biochimiques Et Physiologiques
Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These include alterations in cellular signaling pathways, changes in gene expression, and modulation of cellular metabolism. Additionally, Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate in lab experiments is its specificity and selectivity. Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate is able to interact with specific biomolecules in a targeted manner, allowing researchers to investigate the mechanisms of specific biological processes with a high degree of precision. However, one limitation of using Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate is its potential toxicity and side effects, which must be carefully monitored in order to ensure the safety of experimental subjects.
Orientations Futures
There are many potential future directions for research involving Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate. One area of interest is its potential applications in drug discovery and development, particularly in the development of new anti-inflammatory and anti-cancer therapies. Additionally, further investigation into the mechanisms of action of Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate could lead to new insights into the underlying biology of various diseases and conditions, paving the way for new treatments and therapies. Finally, continued research into the synthesis and properties of Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate could lead to the development of new and improved methods for producing this valuable compound.
Méthodes De Synthèse
The synthesis of Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate can be achieved through a number of different methods, including the reaction of isatin with ethyl acetoacetate in the presence of a base catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of the same final product.
Applications De Recherche Scientifique
Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. Its unique chemical structure allows it to interact with specific biomolecules in a targeted manner, making it a valuable tool for investigating the mechanisms of various biological processes.
Propriétés
Numéro CAS |
16880-35-6 |
|---|---|
Nom du produit |
Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate |
Formule moléculaire |
C15H15NO5 |
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate |
InChI |
InChI=1S/C15H15NO5/c1-3-21-15(20)12(9(2)17)8-16-13(18)10-6-4-5-7-11(10)14(16)19/h4-7,12H,3,8H2,1-2H3 |
Clé InChI |
ADRZKSCWMUVSDY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)C |
SMILES canonique |
CCOC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
